N-(4-methylphenyl)acetohydrazide

Description

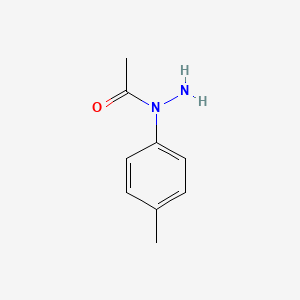

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-3-5-9(6-4-7)11(10)8(2)12/h3-6H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRZVRUGWGANAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Methylphenyl Acetohydrazide and Its Derivatives

Conventional Synthetic Routes to N-(4-methylphenyl)acetohydrazide

Traditional methods for synthesizing this compound often involve straightforward, well-established chemical reactions. These routes are prized for their reliability and the accessibility of starting materials.

Hydrazinolysis of Esters with Hydrazine (B178648) Hydrate

A primary and widely used method for the synthesis of this compound is the hydrazinolysis of the corresponding ester. evitachem.comnih.gov This reaction involves treating an ester, such as methyl (4-methylphenyl)acetate, with hydrazine hydrate. nih.gov The process is typically carried out in a suitable solvent like methanol (B129727) and stirred at room temperature for several hours. nih.gov

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group and the formation of the desired hydrazide. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). nih.gov Upon completion, the product is often isolated by removing the solvent under vacuum, followed by precipitation in water, filtration, and drying. nih.gov This method is known for its high yields, with reports of up to 91% for the synthesis of 2-(4-methylphenyl)acetohydrazide (B1298582). nih.gov

Table 1: Hydrazinolysis of Methyl (4-methylphenyl)acetate

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Reference |

| Methyl (4-methylphenyl)acetate | Hydrazine Hydrate | Methanol | 6 hours | 91% | nih.gov |

This interactive table summarizes the reaction conditions for the synthesis of 2-(4-methylphenyl)acetohydrazide via hydrazinolysis.

Condensation Reactions for Primary Scaffold Construction

Condensation reactions represent another fundamental approach to constructing the this compound scaffold and its derivatives. evitachem.com These reactions typically involve the formation of a new bond between two molecules with the elimination of a small molecule, such as water. For instance, hydrazones, which are derivatives of hydrazides, can be synthesized through the condensation of a hydrazide with an aldehyde or ketone. jscimedcentral.com

In the context of this compound derivatives, a common strategy involves the initial synthesis of a hydrazide followed by its condensation with a carbonyl compound. For example, 2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide can be condensed with various aromatic aldehydes in acidic conditions to produce N-acylhydrazones in high yields (82–99%). nih.gov The reaction progress is monitored by TLC, and the structures of the resulting compounds are confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. nih.gov

Advanced Synthetic Techniques

In recent years, the field of synthetic chemistry has seen a push towards more environmentally friendly and efficient methodologies. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Solvent-Free Reaction Conditions

Solvent-free synthesis, often conducted by grinding the reactants together, has emerged as a powerful green chemistry technique. jscimedcentral.comcem.com This method is experimentally simple, often leads to higher yields, and significantly reduces reaction times. jscimedcentral.com

For the synthesis of derivatives of this compound, such as (E)-1-benzylidene-2-(4-methylphenyl)hydrazines, equimolar amounts of 4-methylphenylhydrazine (B1211910) and a substituted benzaldehyde (B42025) can be ground together with a catalyst like Fly-ash-H₂SO₄ at room temperature. jscimedcentral.com The reaction is typically complete within 5-10 minutes, and the product can be isolated by adding a solvent like dichloromethane, filtering the catalyst, and evaporating the solvent. jscimedcentral.com This approach avoids the use of bulk solvents during the reaction, minimizing waste and environmental impact. cem.comtandfonline.com

Table 2: Solvent-Free Synthesis of (E)-1-benzylidene-2-(4-methylphenyl)hydrazines

| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Method | Reference |

| 4-methylphenylhydrazine | Substituted benzaldehydes | Fly-ash-H₂SO₄ | 5-10 minutes | Grinding | jscimedcentral.com |

This interactive table highlights the conditions for the solvent-free synthesis of this compound derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as it often leads to dramatic reductions in reaction times and improved yields compared to conventional heating methods. arabjchem.orgthepharmajournal.comiosrjournals.org This technique utilizes microwave energy to directly and efficiently heat the reaction mixture. arabjchem.org

In the synthesis of hydrazone derivatives, a mixture of a hydrazide and an aldehyde in a solvent like ethanol (B145695) can be irradiated in a microwave oven. arabjchem.org For example, the reaction of 2-propylquinoline-4-carbohydrazide (B4263686) with various aldehydes can be completed in 1 to 3 minutes under microwave irradiation, affording the corresponding hydrazide-hydrazones in good to excellent yields. arabjchem.org This represents a significant time saving compared to conventional methods which can take several hours. thepharmajournal.com

Table 3: Microwave-Assisted Synthesis of Hydrazide-Hydrazones

| Reactant 1 | Reactant 2 | Solvent | Microwave Time | Yield | Reference |

| 2-Propylquinoline-4-carbohydrazide | Corresponding aldehyde | Ethanol | 1-3 minutes | 73-92% | arabjchem.org |

This interactive table illustrates the efficiency of microwave-assisted synthesis for hydrazone derivatives.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green and efficient technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. mdpi.comnih.gov This method often results in higher yields and shorter reaction times compared to conventional approaches. mdpi.comnih.gov

The synthesis of N-substituted 1,2,4-triazole (B32235) derivatives, which can be conceptually linked to hydrazide chemistry, has been successfully achieved using ultrasound radiation. mdpi.com For instance, the coupling of a 1,2,4-triazole with different electrophiles can be carried out under ultrasound irradiation, leading to significant yields (75–89%) in a much shorter time frame (40–80 minutes) compared to conventional heating (10–36 hours). mdpi.comnih.gov This demonstrates the potential of ultrasound as a valuable tool for the efficient synthesis of complex molecules derived from hydrazide precursors.

Derivatization Strategies and Heterocyclic Compound Formation

This compound serves as a key building block in organic synthesis, particularly for the construction of various heterocyclic systems. Its utility stems from the reactive hydrazide functional group, which readily undergoes condensation and cyclization reactions.

Synthesis of N'-Substituted Hydrazone Derivatives

A primary and extensively utilized derivatization strategy for this compound and related hydrazides is the formation of N'-substituted hydrazones. This is typically achieved through a condensation reaction between the hydrazide and various aldehydes or ketones. evitachem.comnih.gov The reaction is generally straightforward, often carried out by refluxing the reactants in an appropriate solvent like ethanol, sometimes with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the reaction. nih.govimpactfactor.org

These hydrazone derivatives, characterized by the R1R2C=NNHC(=O)- moiety, are not only stable compounds in their own right but also serve as crucial intermediates for the synthesis of a wide range of heterocyclic compounds. evitachem.comresearchgate.net The substituent 'R' on the hydrazone can be varied widely by choosing different aldehydes, leading to a large library of derivatives. For instance, reactions with various substituted benzaldehydes yield N'-benzylidene-acetohydrazide derivatives. nih.govmdpi.com

Research has demonstrated the synthesis of numerous hydrazones starting from p-tolyl-containing hydrazides. For example, 2-(3-Cyano-6-(naphthalen-2-yl)-2-oxo-4-(p-tolyl)pyridin-1(2H)-yl)acetohydrazide has been reacted with various aldehydes to produce a series of hydrazone derivatives. naturalspublishing.comraco.cat Similarly, other complex acetohydrazides have been condensed with aldehydes to furnish the corresponding hydrazones. acgpubs.orgresearchgate.net

Table 1: Examples of Synthesized N'-Substituted Hydrazone Derivatives

| Starting Hydrazide | Aldehyde/Ketone | Resulting Hydrazone Derivative | Reference |

|---|---|---|---|

| 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy) acetohydrazide | 4-hydroxy-3,5-dimethoxybenzaldehyde | N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy) acetohydrazide | impactfactor.org |

| 4-hydroxybenzohydrazide | Substituted benzaldehydes | N′-(Substituted benzylidene)-4-(hydroxy)benzohydrazides | mdpi.com |

| 2-hydroxy-2,2-diphenylacetohydrazide | Substituted aromatic aldehydes | 2-hydroxy-2,2-bis(4-phenyl)-N'-[(1E)-(3/4- phenyl)methylene]acetohydrazide | acgpubs.org |

Cyclization Reactions Towards Novel Heterocycles

The hydrazone derivatives of this compound, as well as the parent compound itself, are pivotal precursors for synthesizing a variety of heterocyclic rings through intramolecular or intermolecular cyclization reactions.

The 1,2,4-triazole ring system is a common target accessible from acetohydrazide precursors. One established method involves converting the acetohydrazide into a thiosemicarbazide (B42300) intermediate. This is accomplished by reacting the hydrazide with an isothiocyanate. Subsequent cyclization of the thiosemicarbazide under basic conditions, for instance by treatment with sodium hydroxide (B78521), yields the corresponding 4-substituted-1,2,4-triazole-3-thiol. nih.gov For example, a thiosemicarbazide derived from a complex acetohydrazide was cyclized with NaOH to produce 4-(4-methylphenyl)-5-{[(4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio]methyl}-4H-1,2,4-triazole-3-thiol. nih.gov

Another route to triazoles involves the reaction of ester ethoxycarbonylhydrazones with primary amines. This method has been used to synthesize compounds like 5-(4-methylphenyl)-4-morpholin-4-yl-2,4-dihydro-3H-1,2,4-triazol-3-one. mdpi.com Fused triazole systems, such as 3-(4-methylphenyl) Current time information in Bangalore, IN.ekb.egresearchgate.nettriazolo[3,4-b] evitachem.comCurrent time information in Bangalore, IN.benzoxazole, can also be prepared from these precursors. mdpi.com Furthermore, complex molecules incorporating both a p-methylphenyl group and a triazole ring, such as N-{(4-Methylphenyl)sulfonyl]-2-(4-cyclohexyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3yl)sulfanyl}acetohydrazide, have been synthesized, showcasing the modularity of these synthetic approaches. nih.gov

Table 2: Synthesis of Triazole Derivatives

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 4-(4-methylphenyl)-1-(2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)thiosemicarbazide | NaOH | 4-(4-methylphenyl)-5-{[(4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio]methyl}-4H-1,2,4-triazole-3-thiol | nih.gov |

| Ethyl 2-((4-methylphenyl)imino)(ethoxy)methylcarbamate | 2-Aminophenol, reflux | 3-(4-Methylphenyl) Current time information in Bangalore, IN.ekb.egresearchgate.nettriazolo[3,4-b] evitachem.comCurrent time information in Bangalore, IN.benzoxazole | mdpi.com |

This compound and its derivatives are also valuable in the synthesis of six-membered nitrogen-containing heterocycles like pyridines and pyridazines. For instance, hydrazide-hydrazone derivatives prepared from 4-acetyl-N-(p-tolyl)benzenesulfonamide have been used as precursors for novel pyridine (B92270) compounds. ekb.eg

In pyridazine (B1198779) synthesis, a key intermediate, 3-chloro-6-(p-tolylamino)pyridazine, was prepared by reacting 3,6-dichloropyridazine (B152260) with p-toluidine. This intermediate was then further elaborated to create a variety of pyridazine derivatives. jst.go.jp Other synthetic strategies involve coupling a substituted acetohydrazide, such as 2-(5-cyano-6-oxo-3,4-diphenylpyridazine-1-6H-yl) acetohydrazide, with various aldehydes to form pyridazine-acetohydrazide hybrids. researchgate.net The synthesis of 2-oxonicotinonitriles, a class of pyridin-2-one derivatives, has also been accomplished using 2-(3-Cyano-6-(naphthalen-2-yl)-2-oxo-4-(p-tolyl)pyridin-1(2H)-yl)acetohydrazide as a starting material. naturalspublishing.comraco.cat

The 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) cores can be efficiently constructed from acetohydrazide precursors. A common method for synthesizing 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines, which can be formed from acid hydrazides. nih.gov Reagents like phosphorus oxychloride are frequently used to effect this transformation. nih.gov For example, 1-(4-Methoxy-phenyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propan-1-one was synthesized by reacting an aryl hydrazide with β-benzoyl propionic acid in the presence of phosphorus oxychloride. nih.gov Another route starts with 4-methylbenzoic acid hydrazide, which is reacted with carbon disulfide (CS2) in the presence of potassium hydroxide to form 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol. researchgate.net

For the synthesis of 1,3,4-thiadiazoles, thiosemicarbazide intermediates are key. These are typically prepared from an acid hydrazide and an isothiocyanate. Acid-catalyzed cyclization of the thiosemicarbazide, for example using concentrated sulfuric acid, leads to the formation of an N-substituted-amino-1,3,4-thiadiazole. nih.govmdpi.com A specific example is the synthesis of 5-{[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]methyl}-2(4-methylphenyl)-amino-1,3,4-thiadiazole via the acidic treatment of the corresponding thiosemicarbazide. nih.gov Alternatively, 1,3,4-thiadiazole derivatives can be synthesized by reacting a phenylthiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov

Table 3: Synthesis of Oxadiazole and Thiadiazole Derivatives

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 4-methylbenzohydrazide | CS₂, KOH, EtOH | 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol | researchgate.net |

| 4-methylbenzoyl hydrazide | β-benzoyl propionic acid, POCl₃ | 1-(4-Methoxy-phenyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propan-1-one | nih.gov |

| 4-(4-methylphenyl)-1-(2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)thiosemicarbazide | H₂SO₄ | 5-{[(4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-(4-methylphenyl)amino-1,3,4-thiadiazole | nih.gov |

The coumarin (B35378) and chromone (B188151) scaffolds can be linked to the this compound structure to create hybrid molecules. A common strategy involves first synthesizing an acetohydrazide derivative of a pre-existing coumarin ring. For example, 7-hydroxy-4-methylcoumarin can be reacted with ethyl bromoacetate, followed by treatment with hydrazine hydrate, to produce 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide. impactfactor.org This coumarin-containing acetohydrazide can then be condensed with various aldehydes to form N'-substituted hydrazone derivatives. impactfactor.org

In a more complex synthesis, a 2-cyano-N'-(2-hydroxy-5-(p-tolyldiazenyl)benzylidene)acetohydrazide derivative was reacted with o-hydroxybenzaldehydes to yield N'-(2-hydroxy-5-(p-tolyldiazenyl)benzylidene)-2-oxo-2H-chromene-3-carbohydrazide, demonstrating the formation of the coumarin ring system from an acyclic p-tolyl hydrazide precursor. ekb.egscinito.ai The synthesis of chromone derivatives can be achieved through various methods, including the intramolecular condensation of o-hydroxyaryl ketones, which can be prepared through reactions like the Baker–Venkataraman rearrangement. ijrpc.comijrar.org

Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives from this compound precursors typically proceeds through the formation of an intermediate thiosemicarbazide or thiosemicarbazone, which then undergoes cyclization. The most prevalent method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide-containing compound with an α-halocarbonyl compound. youtube.com

The general pathway involves converting the hydrazide moiety into a thiosemicarbazide. This can be achieved through reaction with a thiocyanate (B1210189) salt or an appropriate isothiocyanate. The resulting N-substituted thiosemicarbazide serves as the key building block for the thiazole ring. This intermediate is then subjected to a cyclocondensation reaction with an α-halocarbonyl compound, such as phenacyl bromide or chloroacetone (B47974). researchgate.netnih.gov The sulfur atom of the thiosemicarbazide acts as a nucleophile, attacking the α-carbon of the halo-carbonyl compound, followed by an intramolecular cyclization and dehydration to yield the final thiazole derivative. youtube.com

One documented approach involves the initial reaction of an appropriate aldehyde, such as 2-(4-bromophenyl)-1H-indole-3-carboxaldehyde, with 4-(4-methylphenyl)thiosemicarbazide. sapub.org This reaction, typically carried out in refluxing ethanol with a catalytic amount of acetic acid, yields the corresponding thiosemicarbazone derivative. Subsequent treatment of this intermediate with various substituted phenacyl bromides in boiling ethanol, often in the presence of a base like anhydrous sodium acetate, leads to the formation of the desired N-substituted 2-hydrazinylthiazole (B183971) derivatives. sapub.org For example, the reaction of N-((2-(4-bromophenyl)-1H-indol-3-yl)methylene)-N'-(p-tolyl)hydrazine-1-carbothioamide with p-bromophenacyl bromide yields 2-(2-((2-(4-bromophenyl)-1H-indol-3-yl)methylene)hydrazinyl)-4-(4-bromophenyl)-N-(p-tolyl)thiazole.

Another relevant synthesis involves creating thiourea (B124793) derivatives that are then cyclized. For instance, 3-[N-carbamothioyl-N-(4-methylphenyl)amino]propanoic acid has been successfully reacted with chloroacetone in refluxing water. elaba.lt After cooling, the reaction mixture is acidified, leading to the precipitation of the product, 3-[N-(4-methyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)amino]propanoic acid. elaba.lt This demonstrates the direct formation of a thiazole ring from a precursor containing the N-(4-methylphenyl)amino group.

The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring, depending on the choice of the α-halocarbonyl compound. Detailed research findings for the synthesis of specific thiazole derivatives are presented in the table below.

Table 1: Synthesis of Thiazole Derivatives from N-(4-methylphenyl)amino Precursors

| Starting Thiosemicarbazide/Thiosemicarbazone | α-Halocarbonyl Compound | Solvent/Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| N-((2-(4-bromophenyl)-1H-indol-3-yl)methylene)-N'-(p-tolyl)hydrazine-1-carbothioamide | p-bromophenacyl bromide | Ethanol / Anhydrous Sodium Acetate / Reflux | 2-(2-((2-(4-bromophenyl)-1H-indol-3-yl)methylene)hydrazinyl)-4-(4-bromophenyl)-N-(p-tolyl)thiazole | N/A | sapub.org |

Spectroscopic Elucidation and Advanced Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in confirming the synthesis and identifying the key functional groups within N-(4-methylphenyl)acetohydrazide and its derivatives. The FT-IR spectrum reveals characteristic absorption bands that correspond to specific molecular vibrations.

In hydrazide structures, the N-H stretching vibrations typically appear as distinct bands in the region of 3018-3406 cm⁻¹. nih.gov Specifically, the NH₂ group shows asymmetric and symmetric stretching vibrations, which are crucial for confirming the hydrazide moiety. nih.gov The carbonyl group (C=O) of the acetohydrazide function gives rise to a strong absorption band, generally observed around 1612-1671 cm⁻¹. nih.govmdpi.com The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ (typically around 3012-3042 cm⁻¹) and C=C stretching vibrations within the ring at approximately 1495 cm⁻¹. nih.govmdpi.com

Studies on related N-acylhydrazone derivatives show similar characteristic peaks. For instance, the C=O and C=N stretching vibrations are found in the ranges of 1643–1658 cm⁻¹ and 1596–1627 cm⁻¹, respectively, while the N-H absorption band is observed around 3195–3310 cm⁻¹. mdpi.comnih.gov For example, in (E)-N'-benzylidene-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazide, the FT-IR spectrum shows bands at 3290 cm⁻¹ (NH), 3042 cm⁻¹ (aromatic C-H), 1658 cm⁻¹ (C=O), and 1604 cm⁻¹ (C=N). mdpi.com

Table 1: Typical FT-IR Vibrational Frequencies for N-acylhydrazide Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3195 - 3406 | nih.govmdpi.com |

| Aromatic C-H | Stretching | 3012 - 3042 | nih.govmdpi.com |

| Aliphatic C-H | Stretching | ~2930 | mdpi.com |

| C=O (Amide I) | Stretching | 1612 - 1671 | nih.govmdpi.com |

| C=N | Stretching | 1596 - 1627 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound derivatives provides a clear map of the proton environments within the molecule. In a typical spectrum recorded in DMSO-d₆, the methyl protons (-CH₃) on the p-tolyl group appear as a sharp singlet at approximately 2.25-2.43 ppm. researchgate.netekb.eg The protons of the acetyl group's methylene (B1212753) (-CH₂-) also give a singlet, typically found around 3.84-4.19 ppm. researchgate.net

The aromatic protons on the 4-methylphenyl ring exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets in the range of 7.12-7.48 ppm. researchgate.net The amide proton (-CONH-) and the terminal amine protons (-NH₂) of the hydrazide moiety appear as exchangeable singlets, often in the downfield region. For example, in a related acetamide (B32628), the amide NH proton gives a deshielded singlet at δ 10.24 ppm. researchgate.net In hydrazides, the NH and NH₂ protons can be observed as broad singlets between 6.73-9.02 ppm and 3.23-4.26 ppm, respectively. nih.gov

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d₆

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Ar-CH₃ | 2.25 - 2.43 | Singlet | researchgate.netekb.eg |

| -COCH₂- | 3.84 - 4.19 | Singlet | researchgate.net |

| Aromatic H | 7.12 - 7.48 | Doublets | researchgate.net |

| -CONH- | ~10.24 | Singlet | researchgate.net |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the hydrazide group is typically observed in the downfield region, around 166.5-172 ppm. derpharmachemica.com The methyl carbon (-CH₃) of the tolyl group resonates at approximately 21.3 ppm.

The carbons of the aromatic ring appear in the range of 120.0 to 147.6 ppm. For instance, in a related quinazoline (B50416) derivative, the aromatic carbons show signals at 120.0, 126.5, 126.6, 127.0, 129.6, 130.5, 133.6, 135.3, and 147.6 ppm. The methylene carbon of the acetyl group (-SCH₂- in a thioacetohydrazide analog) appears around 35.0 ppm.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Carbon | Chemical Shift (ppm) | Reference |

|---|---|---|

| Ar-CH₃ | ~21.3 | |

| -COCH₂- | ~35.0 | |

| Aromatic C | 120.0 - 147.6 |

Two-dimensional (2D) NMR experiments are employed for more complex structural assignments and conformational analysis.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. A ¹H-¹H COSY spectrum would show cross-peaks between the coupled protons of the aromatic ring, confirming their positions relative to one another. researchgate.net This technique is fundamental for assigning the signals in the crowded aromatic region of the spectrum. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for establishing the stereochemistry around double bonds, such as the C=N bond in hydrazone derivatives, by observing NOE correlations between protons that are close in space. researchgate.netscribd.com The presence or absence of specific cross-peaks can definitively determine the E/Z geometry of the isomers. researchgate.net

Spectral data can be correlated with substituent parameters to quantitatively analyze electronic effects within a series of related compounds. The Hammett equation and its extensions, like the Swain-Lupton equation, are linear free-energy relationships used for this purpose. jscimedcentral.comwikipedia.org

Studies on (E)-1-benzylidene-2-(4-methylphenyl) hydrazine (B178648) derivatives have shown that both ¹H and ¹³C NMR chemical shifts of the azomethine group (CH=N), as well as IR stretching frequencies (νC=N), can be correlated with Hammett substituent constants (σ, σ⁺, σI, σR) and Swain-Lupton parameters (F for field/inductive effects and R for resonance effects). jscimedcentral.comjscimedcentral.com

Hammett Equation: log(K/K₀) = σρ, where σ is the substituent constant and ρ is the reaction constant. In spectroscopy, this is adapted as δ = δ₀ + ρσ or ν = ν₀ + ρσ. jscimedcentral.com

Swain-Lupton Equation: This equation refines the analysis by separating the substituent effect into field (inductive) and resonance components: P = fF + rR + i, where P is the property being measured (e.g., chemical shift), F and R are the field and resonance parameters for a given substituent, and f and r are the sensitivity factors for the specific system. wikipedia.orgrsc.org

For example, a positive value for the reaction constant (ρ) in the correlation of ¹H NMR chemical shifts indicates that electron-withdrawing groups cause a downfield shift, which is a normal substituent effect. jscimedcentral.comjscimedcentral.com Such analyses have demonstrated that the electronic properties of substituents on the benzylidene ring significantly influence the spectral characteristics of the core hydrazone structure. jscimedcentral.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EIMS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for obtaining detailed structural information through tandem mass spectrometry (MS/MS). scispace.com In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides valuable information for structural elucidation.

In the analysis of related hydrazide derivatives, LC-MS/MS has been employed to confirm the structures of newly synthesized compounds. researchgate.net For example, in the study of N'-(substituted-benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides, ESI-MS was used to determine the mass-to-charge ratio of the synthesized compounds, confirming their molecular weights. mdpi.com The development of LC-MS/MS methods is crucial for the sensitive and selective quantification of such compounds in various matrices. rsc.org The technique's ability to handle complex samples makes it an invaluable tool in pharmaceutical analysis and metabolism studies. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelengths at which a molecule absorbs light (λmax) and the intensity of the absorption are characteristic of its electronic structure.

The UV-Vis spectrum of a compound provides insights into the electronic transitions occurring within the molecule. For aromatic and conjugated systems, such as this compound, characteristic absorption bands are expected. The presence of the phenyl ring and the hydrazide group will give rise to π → π* and n → π* transitions. masterorganicchemistry.com The conjugation between the aromatic ring and the hydrazide moiety influences the position and intensity of the absorption maxima. An increase in conjugation generally leads to a bathochromic (red) shift, where the absorption maximum moves to a longer wavelength. masterorganicchemistry.com

In studies of similar hydrazone derivatives, UV-Vis spectra have shown absorption maxima in the UV region, typically between 355-385 nm. researchgate.net The specific λmax for this compound would depend on the solvent used and the specific electronic environment of the chromophores. For instance, related compounds have exhibited absorption bands that are influenced by the substituents on the aromatic rings. researchgate.net

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound.

The elemental analysis of this compound, with a chemical formula of C9H12N2O, would be expected to yield the following theoretical percentages:

| Element | Percentage |

| Carbon (C) | 65.83% |

| Hydrogen (H) | 7.37% |

| Nitrogen (N) | 17.06% |

| Oxygen (O) | 9.74% |

Experimental values obtained from elemental analysis are compared with these theoretical values to confirm the purity and identity of the synthesized compound. researchgate.netscirp.org In numerous studies involving the synthesis of related hydrazide derivatives, elemental analysis has been a standard characterization technique, with the found percentages for C, H, and N closely matching the calculated values. nih.govresearchgate.netscielo.br

Crystallographic Analysis and Supramolecular Assembly

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of N-(4-methylphenyl)acetohydrazide reveals a monoclinic crystal system with the space group P2₁/c. iucr.org The crystal data indicates that the unit cell contains four molecules (Z = 4). iucr.orgnih.gov

The molecular conformation of this compound is characterized by a significant twist between the aromatic ring and the acetohydrazide moiety. The dihedral angle between the mean plane of the benzene (B151609) ring and the mean plane of the acetohydrazide group (defined by atoms O1/C1/N2/N1) is 88.2(7)°. iucr.orgnih.govresearchgate.net This near-perpendicular arrangement is a key conformational feature of the molecule. In a related compound, 2-(4-methylanilino)acetohydrazide, the dihedral angle between the benzene ring and the essentially planar hydrazide group is 83.34(5)°. researchgate.netnih.gov The non-hydrogen atoms of the hydrazide group in this related molecule show a maximum deviation of only 0.028(1) Å from the mean plane, highlighting its planarity. researchgate.netnih.gov

The bond lengths within the this compound molecule fall within normal ranges as established by crystallographic databases. iucr.orgnih.govresearchgate.net Detailed analysis of bond lengths and angles provides insight into the electronic distribution and hybridization of the constituent atoms.

| Bond | Length (Å) |

|---|---|

| O1-C1 | 1.236(2) |

| N1-N2 | 1.408(2) |

| N1-C1 | 1.332(2) |

| N2-C2 | 1.458(2) |

| C1-C2 | 1.503(2) |

| C3-C4 | 1.385(2) |

| Angle | Value (°) |

|---|---|

| O1-C1-N1 | 122.9(2) |

| O1-C1-C2 | 121.1(2) |

| N1-C1-C2 | 116.0(1) |

| C1-N1-N2 | 120.5(1) |

| C2-N2-N1 | 112.5(1) |

| N2-C2-C3 | 113.1(1) |

Intermolecular Interaction Analysis within Crystal Packing

The stability of the crystal lattice of this compound is attributed to a variety of intermolecular interactions, which create a robust supramolecular assembly.

Hydrogen bonds are the predominant intermolecular forces in the crystal structure of this compound. The molecules are linked by N—H⋯O hydrogen bonds and weak C—H⋯O interactions, forming infinite one-dimensional ribbons along the iucr.org crystallographic direction. iucr.orgnih.govresearchgate.net Specifically, the N2—H2⋯O1 and N1—H1A⋯O1 hydrogen bonds, along with a C2—H2A⋯O1 interaction, are key to this arrangement. nih.gov In the crystal structure of the related 2-(4-methylanilino)acetohydrazide, molecules are linked by a more extensive network of intermolecular N—H⋯O, N—H⋯N, and weak C—H⋯N hydrogen bonds, resulting in a two-dimensional network. researchgate.netnih.gov

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N2—H2···O1ⁱ | 0.84(2) | 2.05(2) | 2.884(2) | 171(2) |

| N1—H1A···O1ⁱⁱ | 0.89(2) | 2.16(2) | 3.007(2) | 159(2) |

| C2—H2A···O1ⁱ | 0.97 | 2.56 | 3.408(2) | 146 |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of close contacts with neighboring molecules. The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned into regions where the electron density of a given molecule dominates.

Key features of this analysis include the normalized contact distance (dnorm), which is color-coded onto the surface to highlight regions of significant intermolecular interactions. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. White areas represent contacts approximately equal to the van der Waals radii, and blue regions denote contacts longer than the van der Waals radii.

Complementing the 3D Hirshfeld surface, two-dimensional fingerprint plots provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of points corresponding to the distance from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The percentage contribution of different types of interactions, such as H···H, C···H/H···C, and O···H/H···O contacts, can be derived from these plots, offering a detailed understanding of the packing forces. For instance, in related hydrazide structures, H···H interactions often constitute the largest percentage of the surface area, while characteristic sharp spikes in the fingerprint plots can signify the presence of strong hydrogen bonds. nih.govaalto.fi

Elucidation of Crystal Packing and Supramolecular Architecture

The crystal structure of this compound reveals a well-defined arrangement of molecules stabilized by a network of hydrogen bonds and other weak intermolecular interactions. nih.gov The asymmetric unit contains one independent molecule. A notable feature of its molecular conformation is the significant dihedral angle of 88.2(7)° between the plane of the benzene ring and the mean plane of the acetohydrazide group. nih.gov

The supramolecular architecture is primarily governed by intermolecular N—H⋯O hydrogen bonds. nih.gov These interactions are crucial in linking the molecules together. Specifically, the hydrazide group's nitrogen and oxygen atoms act as hydrogen bond donors and acceptors, respectively. In addition to these, weak C—H⋯O interactions also play a role in the crystal packing. nih.gov

Together, these N—H⋯O and C—H⋯O interactions create infinite one-dimensional ribbons of molecules that extend along the nih.gov crystallographic direction. nih.gov The geometric parameters of these key hydrogen bonds are detailed in the table below, providing insight into the strength and directionality of these interactions that define the supramolecular assembly.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N2—H1B···O1 | 0.84(2) | 2.05(2) | 2.884(2) | 171(2) |

| N1—H1A···O1 | 0.89(2) | 2.16(2) | 3.007(2) | 159(2) |

| C2—H2A···O1 | 0.97 | 2.56 | 3.408(2) | 146 |

Table based on data from Praveen, A. S., et al. (2012). nih.gov

This intricate network of hydrogen bonds results in a stable and well-ordered crystalline solid, demonstrating the fundamental principles of molecular recognition and self-assembly in the solid state.

Computational Chemistry and Theoretical Modeling of N 4 Methylphenyl Acetohydrazide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations for N-(4-methylphenyl)acetohydrazide allow for a detailed analysis of its fundamental chemical properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good description of the electronic environment.

Optimized Geometries and Energetic Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the key structural feature is the spatial relationship between the 4-methylphenyl ring and the acetohydrazide moiety.

Experimental data from single-crystal X-ray diffraction reveals that in the solid state, the dihedral angle between the benzene (B151609) ring and the mean plane of the acetohydrazide group is a near-perpendicular 88.2(7)°. nih.gov Theoretical DFT calculations would aim to reproduce this geometry, confirming the lowest energy conformation. The energetic landscape can be further explored by calculating the rotational energy barriers around key single bonds, such as the C-N and C-C bonds connecting the two main fragments of the molecule, to identify other stable conformers and transition states.

Table 1: Selected Experimental Geometric Parameter for this compound

| Parameter | Value |

|---|---|

| Dihedral Angle (Benzene Ring // Acetohydrazide Plane) | 88.2(7)° nih.gov |

Note: This table presents experimental data from X-ray crystallography, which serves as a benchmark for theoretically optimized geometries from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich 4-methylphenyl ring and the nitrogen atoms of the hydrazide group. In contrast, the LUMO is likely localized on the carbonyl group (C=O), which is the most electron-deficient part of the acetohydrazide moiety. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. researchgate.netirjweb.com Studies on similar hydrazone derivatives show energy gaps typically in the range of 4 to 5 eV, indicating significant chemical stability. mdpi.comresearchgate.net

Table 2: Representative FMO Properties for Hydrazide Derivatives

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.0 |

| ΔE (Gap) | ELUMO - EHOMO | ~ 4.0 to 5.0 |

Note: These values are representative and based on DFT studies of structurally related hydrazide and acetamide (B32628) compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution and identifies regions that are prone to electrophilic and nucleophilic attack. doi.org The MEP surface is color-coded: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are attractive to nucleophiles. Green areas represent neutral potential. researchgate.net

In an MEP map of this compound, the most intense red region would be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atoms of the hydrazide group would also exhibit a negative potential. Conversely, the most positive (blue) regions would be associated with the hydrogen atoms of the N-H and C-H groups, making them the primary sites for nucleophilic interaction. doi.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2). acs.orgnumberanalytics.com These interactions, known as hyperconjugation, are key to understanding molecular stability.

Table 3: Expected Key NBO Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Expected Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(O) | π*(C=N) | n → π* | High |

| LP(N) | π*(C=O) | n → π* | High |

| π(C-C)ring | σ*(C-C) | π → σ* | Moderate |

Note: This table lists plausible high-energy interactions based on the principles of NBO analysis applied to similar structures.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. DFT calculations can determine the harmonic vibrational frequencies corresponding to the different motions of the atoms. These calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental spectra. doi.org

A crucial part of this analysis is the Potential Energy Distribution (PED), which provides a quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, torsion). doi.orgnepjol.info For this compound, key vibrational modes would include the N-H stretching of the hydrazide group, the C=O stretching of the carbonyl, C-N stretching, and various aromatic C-H and C=C stretching and bending modes from the phenyl ring.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH-NH₂ | 3200-3400 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000-3100 |

| C-H Stretch (Aliphatic) | -CH₃ | 2850-2960 |

| C=O Stretch | Acetyl Group | 1660-1690 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450-1600 |

| C-N Stretch | Hydrazide | 1200-1350 |

Note: These are typical frequency ranges for the specified functional groups and would be precisely assigned using PED analysis in a computational study.

Global and Local Chemical Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. eurjchem.com Global descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) and apply to the molecule as a whole. irjweb.com

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures resistance to change in electron distribution. A harder molecule is less reactive.

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons. nepjol.info

Local reactivity descriptors, such as the Fukui function (f(r)) , identify the most reactive sites within the molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. researchgate.netarkat-usa.org For this compound, the Fukui function analysis would likely identify the carbonyl carbon as the most susceptible site for a nucleophilic attack (highest f+ value), while the hydrazide nitrogen atoms and the carbonyl oxygen would be the preferred sites for an electrophilic attack (highest f- values).

Table 5: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures stability and resistance to deformation. |

| Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity to accept electrons. |

Note: These descriptors provide a theoretical framework for predicting the chemical behavior of the molecule.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching and data storage. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of organic molecules. Studies on compounds structurally related to this compound, such as hydrazone derivatives, have demonstrated their potential as NLO materials.

Research on a series of hydrazones, including 2-(4-methylphenoxy)-N′-[(1E)-(4-methylphenyl)methylene]acetohydrazide, has utilized the Z-scan technique with nanosecond laser pulses to investigate their third-order NLO properties. nitk.ac.inresearchgate.net These studies reveal that such compounds exhibit two-photon absorption, a key characteristic for optical limiting applications. nitk.ac.inresearchgate.net The computational and experimental values for key NLO parameters like the nonlinear refractive index (n₂), nonlinear absorption coefficient (β), and third-order susceptibility (χ⁽³⁾) have been determined for these related structures. nitk.ac.inresearchgate.net

For instance, the investigation of 2-(4-methylphenoxy)-N′-[(1E)-(4-methylphenyl)methylene]acetohydrazide and its analogs shows that their NLO values are comparable to those of well-known materials like 4-methoxy chalcone (B49325) derivatives. nitk.ac.inresearchgate.net Furthermore, DFT studies on other related heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, have been employed to calculate linear polarizability and hyperpolarizability, which are fundamental indicators of NLO activity. nih.gov These theoretical calculations help in understanding the structure-property relationship, indicating that specific structural modifications, like the introduction of certain substituents, can significantly enhance NLO responses. researchgate.netnih.gov The delocalization of electrons within the molecule, often enhanced by extending the conjugation length, is a key factor contributing to larger molecular hyperpolarizability. researchgate.net

Table 1: Third-Order Non-Linear Optical Properties of a Related Hydrazone Derivative (Data pertains to 2-(4-methylphenoxy)-N′-[(1E)-(4-methylphenyl)methylene]acetohydrazide)

| Parameter | Symbol | Reported Value | Unit |

| Nonlinear Refractive Index | n₂ | - | esu |

| Nonlinear Absorption Coefficient | β | - | cm/GW |

| Third-Order Susceptibility | χ⁽³⁾ | - | esu |

| Second-Order Hyperpolarizability | γₕ | - | esu |

Quantum Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or other properties of chemical compounds based on their molecular structures. researchgate.net These models establish a mathematical correlation between the activity of a compound and its physicochemical properties, which are quantified by molecular descriptors. researchgate.netnih.gov

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.netresearchgate.net These descriptors can be categorized based on their dimensionality (0D, 1D, 2D, 3D) and the type of information they represent, such as constitutional, topological, geometric, or electronic properties. researchgate.net

In studies of related heterocyclic compounds like 1,2,4-triazine (B1199460) derivatives, QSAR models have been developed to predict their potential as inhibitors of specific enzymes. worldscientific.com For this purpose, Density Functional Theory (DFT) is often used to calculate quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electrophilicity, and molar refractivity. researchgate.networldscientific.com The development of these models involves several steps: selecting a dataset of compounds, calculating descriptors, using statistical methods like multiple linear regression or genetic algorithms to build the equation, and validating the model's predictive power. mdpi.com For example, QSAR models have revealed significant correlations between descriptors like LUMO energy (E LUMO), molar refractivity (MR), and aqueous solubility (Log S) and the biological inhibitory activity of piperazine (B1678402) derivatives. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Information Encoded |

| Constitutional (0D/1D) | Molecular Weight (MW), Atom Count | Basic molecular composition |

| Topological (2D) | Wiener Index, Connectivity Indices | Atomic connectivity and branching |

| Geometric (3D) | Molecular Surface Area, Volume | 3D shape and size of the molecule |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic structure and reactivity |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and polarity |

The chemical structure of a parent molecule can be systematically modified by introducing different functional groups or substituents. QSAR studies are particularly effective in correlating these substituent effects with changes in biological activity. The electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., Hansch parameter π) properties of substituents are often used as descriptors in these analyses.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of a system, offering insights into conformational changes, ligand-receptor interactions, and the stability of molecular complexes. rsc.org

For hydrazone derivatives and other related compounds, MD simulations are employed to understand their interaction with biological targets or materials at an atomistic level. mdpi.comtandfonline.com For example, simulations can explore the stability of a ligand bound within the active site of an enzyme, revealing how the ligand's conformation adapts over the simulation period and the key interactions that are maintained. rsc.org In studies of organic dyes adsorbing onto metal oxide surfaces, MD simulations have shown that the molecules tend to adsorb in a horizontal fashion, which allows for greater surface coverage through both physisorption and chemisorption. tandfonline.com These simulations typically involve setting up the system in a simulation box, solvating it, and then running the simulation for a specific duration (e.g., nanoseconds) under defined temperature and pressure conditions. rsc.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.net The primary goal of docking is to predict the binding mode and affinity of the ligand, often expressed as a scoring function that estimates the strength of the interaction.

Molecular docking studies are widely used to screen virtual libraries of compounds against a specific biological target and to understand the structural basis of their activity. For compounds related to this compound, such as other hydrazide-hydrazone derivatives, docking has been used to predict their binding affinities with various enzymes.

For instance, hydrazide-sulfonamide hybrids have been docked into the active sites of different isoforms of carbonic anhydrase (CA II, CA IX, and CA XII) to elucidate their inhibitory mechanism. nih.gov These studies can reveal crucial interactions, such as hydrogen bonds between the ligand and key amino acid residues (e.g., Gln92, His68, Thr199) in the enzyme's active site. nih.gov Similarly, docking analyses of N′-benzylidene-benzohydrazides against monoamine oxidases have helped to identify the binding poses and interactions responsible for their inhibitory effects. mdpi.com In some cases, the docking results show that a synthesized metal complex of a hydrazone ligand exhibits better binding affinity towards the target macromolecule compared to the ligand alone. researchgate.net The binding affinity is often reported as a score (e.g., in kJ/mol), with lower (more negative) values indicating a more favorable interaction. nih.gov

Elucidation of Specific Ligand-Receptor Interactions

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the computational chemistry and theoretical modeling of this compound and its direct interactions with biological receptors were identified. While research exists for structurally related hydrazone and acetohydrazide derivatives, the precise binding modes, including specific amino acid interactions, bond types, and binding energies for the title compound, have not been reported.

Computational studies on analogous compounds often employ molecular docking simulations to predict the binding affinity and orientation of a ligand within the active site of a protein. These studies are crucial in drug discovery and development for understanding structure-activity relationships. For instance, research on various hydrazone derivatives has revealed common interaction patterns, such as the formation of hydrogen bonds between the hydrazone's amide or imine groups and amino acid residues like tyrosine, arginine, and glutamic acid within a receptor's binding pocket. Hydrophobic interactions involving the aromatic rings of the ligands are also frequently observed to contribute to the stability of the ligand-receptor complex.

However, without specific molecular docking or quantum mechanics/molecular mechanics (QM/MM) studies on this compound, any discussion of its ligand-receptor interactions would be speculative and not based on the required scientifically accurate and sourced data. The elucidation of its specific interactions awaits dedicated computational investigation.

Chemical Reactivity and Mechanistic Investigations

Mechanisms of Hydrazone Formation from N-(4-methylphenyl)acetohydrazide

The formation of hydrazones through the reaction of hydrazides with carbonyl compounds is a cornerstone of its chemistry. The generally accepted mechanism for this condensation reaction involves a proton-catalyzed nucleophilic attack of the hydrazine (B178648) nitrogen atom on the carbonyl carbon of an aldehyde or ketone. soeagra.com This initial attack forms a tetrahedral intermediate. soeagra.com Subsequent proton transfer and dehydration, involving the elimination of a water molecule, lead to the formation of the final hydrazone product with a characteristic C=N double bond. soeagra.com

The reaction of this compound with various aldehydes and ketones follows this general mechanism to yield the corresponding N'-substituted hydrazones. For instance, its condensation with aromatic aldehydes and ketones has been reported to produce a variety of hydrazide-hydrazone derivatives. nih.gov The stereochemistry of the resulting hydrazones can be influenced by the reaction conditions and the nature of the substituents. Studies on similar hydrazone systems have shown the existence of conformational isomers, such as E/Z isomers around the C=N bond and syn/anti-periplanar conformers around the N-N bond, which can be characterized using NMR spectroscopy. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, a characteristic feature of aromatic compounds. dalalinstitute.com The methyl group on the phenyl ring is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack. libretexts.org This directing effect is due to the electron-donating nature of the methyl group, which stabilizes the carbocation intermediate formed during the substitution process. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. libretexts.org While specific studies on this compound are not extensively detailed in this context, the principles of electrophilic aromatic substitution suggest that reactions would preferentially occur at the ortho and para positions relative to the methyl group.

Nucleophilic substitution reactions involving the hydrazide moiety are also significant. The nitrogen atoms of the hydrazide group are nucleophilic and can participate in various reactions. For example, the amino group can undergo acylation to form amides. evitachem.com Furthermore, the hydrazide can act as a nucleophile in substitution reactions on activated aromatic rings. The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) is an addition-elimination process that proceeds through a Meisenheimer-type intermediate. eijas.com The reaction of hydrazides with activated aryl halides, for instance, would follow this pathway. eijas.comccsenet.org

Oxidation and Reduction Pathways

The hydrazide functional group in this compound can undergo both oxidation and reduction. Oxidation of hydrazides can lead to various products depending on the oxidizing agent and reaction conditions. For instance, some trisubstituted hydrazine derivatives can be oxidized to form hydrazones or azo compounds. nih.gov In some cases, an imbalance in oxidation-reduction processes can lead to oxidative stress, characterized by elevated levels of reactive oxygen species. researchgate.net

Conversely, the reduction of the hydrazide or its derivatives is also a possible transformation. While specific reduction pathways for this compound are not extensively documented, the general principles of organic chemistry suggest that the carbonyl group could be reduced to a methylene (B1212753) group, or the N-N bond could be cleaved under certain reductive conditions. Photocatalytic systems using visible light have been shown to cleave the N-N bonds of aromatic hydrazines and hydrazides. nih.gov

Cyclization Mechanisms in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. nih.gov The hydrazide moiety provides a reactive site for cyclization reactions, leading to the formation of five- and six-membered rings. These cyclization reactions are often key steps in the synthesis of biologically active molecules.

One common application is in the synthesis of pyrazole (B372694) derivatives. For example, the reaction of a hydrazide with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a pyrazole ring through a condensation-cyclization sequence. organic-chemistry.org Similarly, this compound can be used in cyclocondensation reactions with various reagents to afford fused heterocyclic systems. For instance, reaction with N-(4-methylphenyl)thiosemicarbazide has been shown to yield pyrazolo[3,4-c]-pyrazole-2(6H)-carbothioamide derivatives. scirp.org

Advanced Research Applications in Chemical Sciences of N 4 Methylphenyl Acetohydrazide

N-(4-methylphenyl)acetohydrazide and its derivatives are versatile compounds that have found significant applications in various domains of advanced chemical research. Their unique structural features, including the reactive hydrazide moiety and the customizable phenyl ring, make them valuable building blocks and functional materials in catalysis, materials science, and organic synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-methylphenyl)acetohydrazide and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions between acetohydrazide derivatives and aromatic aldehydes or ketones. For example, derivatives are synthesized by refluxing acetohydrazide with substituted aldehydes (e.g., 4-methylbenzaldehyde) in ethanol or methanol, often with catalytic trifluoroacetic acid (TFA) to accelerate imine bond formation . Purification is achieved via recrystallization (using methanol or ethanol) or flash chromatography with dichloromethane/methanol gradients .

Q. Which spectroscopic techniques are employed to characterize this compound derivatives?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm hydrazone (-NH-N=CH-) and aromatic proton environments .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) ensures purity .

Q. What are the typical purification methods for this compound derivatives post-synthesis?

- Methodological Answer : Recrystallization using polar solvents (e.g., methanol) is standard for small-scale purification . For complex mixtures, column chromatography with silica gel and gradients of dichloromethane/methanol (95:5) effectively isolates products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

- Methodological Answer : Optimization strategies include:

- Solvent Selection : Ethanol or DMSO enhances solubility and reactivity of aromatic aldehydes .

- Catalysts : TFA (0.15 eq.) improves imine condensation efficiency .

- Temperature Control : Reflux (70–80°C) balances reaction rate and side-product minimization .

- pH Adjustment : Neutral or mildly acidic conditions stabilize hydrazone formation .

Q. What strategies are effective in resolving contradictions in biological activity data among structurally similar acetohydrazide derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups) on bioactivity .

- Molecular Docking : Validate binding modes with target proteins (e.g., α-glucosidase) to explain IC₅₀ discrepancies .

- Dose-Response Assays : Repeat experiments with standardized protocols to confirm activity trends .

Q. How does the presence of electron-donating or withdrawing groups on the phenyl ring influence the chemical reactivity of this compound?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl) : Increase electrophilicity of the hydrazone bond, enhancing reactivity in nucleophilic substitutions or redox reactions .

- Electron-Donating Groups (e.g., -OCH₃) : Stabilize intermediates in condensation reactions, improving yields .

- Experimental Validation : Use Hammett plots to correlate substituent σ values with reaction rates .

Q. What computational methods are recommended to predict the binding affinity of this compound derivatives with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate ligand-protein interactions (e.g., with α-glucosidase) to prioritize derivatives for synthesis .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer capabilities .

- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions .

Q. How can researchers validate the tautomeric forms of this compound in solution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.